molecular formula C25H19NO B282089 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine

4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine

Cat. No. B282089
M. Wt: 349.4 g/mol
InChI Key: QSCNBHFBKQOLME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine (TPDFP) is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of research. TPDFP is a fused ring system containing both pyridine and furan rings, and its unique structure has attracted the attention of many researchers.

Scientific Research Applications

4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine has been studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine has also been studied for its potential use as an antibacterial and antifungal agent.
In materials science, 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine-based materials have shown promising results in applications such as organic solar cells and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine has also been found to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine in lab experiments is its unique structure, which allows for the synthesis of various organic materials. 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine-based materials have shown promising results in applications such as organic solar cells and organic light-emitting diodes. However, one limitation of using 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine. One area of interest is the development of 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine-based materials for use in organic electronics. 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine-based materials have shown promising results in applications such as organic solar cells and organic light-emitting diodes, and further research in this area could lead to the development of more efficient and cost-effective devices.
Another area of interest is the development of 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine-based drugs for the treatment of cancer and other diseases. 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine has shown promising results as an anticancer agent, and further research in this area could lead to the development of new and more effective treatments.
Conclusion
In conclusion, 4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of research. Its unique structure has attracted the attention of many researchers, and it has shown promising results as a potential anticancer agent and building block for the synthesis of various organic materials. Further research in this area could lead to the development of new and more effective treatments for cancer and other diseases, as well as more efficient and cost-effective organic electronic devices.

Synthesis Methods

4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with pyridine-2-carbaldehyde, followed by cyclization using trifluoroacetic acid. The final product is obtained after purification through column chromatography.

properties

Molecular Formula

C25H19NO

Molecular Weight

349.4 g/mol

IUPAC Name

4,6,7-triphenyl-2,3-dihydrofuro[3,2-c]pyridine

InChI

InChI=1S/C25H19NO/c1-4-10-18(11-5-1)22-24(20-14-8-3-9-15-20)26-23(19-12-6-2-7-13-19)21-16-17-27-25(21)22/h1-15H,16-17H2

InChI Key

QSCNBHFBKQOLME-UHFFFAOYSA-N

SMILES

C1COC2=C(C(=NC(=C21)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1COC2=C1C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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